molecular formula C15H17NO B13411514 (R)-2-Amino-1,2-diphenyl-1-propanol

(R)-2-Amino-1,2-diphenyl-1-propanol

Cat. No.: B13411514
M. Wt: 227.30 g/mol
InChI Key: ZGULRCHLTOMBNJ-GICMACPYSA-N
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Description

®-2-Amino-1,2-diphenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a hydroxyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the ®-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,2-diphenyl-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The choice of reducing agent and reaction conditions can influence the yield and purity of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-1,2-diphenyl-1-propanol may involve the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. Techniques such as asymmetric hydrogenation or enzymatic reduction are commonly employed to achieve high enantiomeric excess and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-1,2-diphenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Amino-1,2-diphenyl-1-propanone.

    Reduction: 2-Amino-1,2-diphenylpropane.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

®-2-Amino-1,2-diphenyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-1,2-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-Amino-1,2-diphenyl-1-propanol: The enantiomer of the ®-form, with different biological activity and properties.

    2-Amino-1,2-diphenyl-1-propanone: The ketone form, which can be reduced to produce the ®-2-Amino-1,2-diphenyl-1-propanol.

    2-Amino-1,2-diphenylpropane: The fully reduced form, lacking the hydroxyl group.

Uniqueness: ®-2-Amino-1,2-diphenyl-1-propanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer specific reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(1R)-2-amino-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1

InChI Key

ZGULRCHLTOMBNJ-GICMACPYSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N

Origin of Product

United States

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